3,6-Dichloro-2-nitrophenol

Description

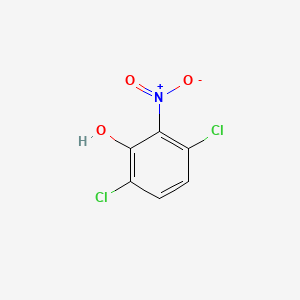

3,6-Dichloro-2-nitrophenol (molecular formula: C₆H₃Cl₂NO₃) is a chlorinated nitrophenol derivative characterized by two chlorine atoms at positions 3 and 6 and a nitro group at position 2 on the phenolic ring. For instance, chlorination of nitrophenol derivatives under varying conditions yields positional isomers such as 4,6-dichloro-2-nitrophenol (CAS 609-89-2) . These compounds are typically intermediates in agrochemical and pharmaceutical synthesis, leveraging their electron-withdrawing groups for further functionalization.

Properties

CAS No. |

3114-64-5 |

|---|---|

Molecular Formula |

C6H3Cl2NO3 |

Molecular Weight |

208 g/mol |

IUPAC Name |

3,6-dichloro-2-nitrophenol |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |

InChI Key |

KAZVEJBQIOEVSZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)Cl |

Other CAS No. |

3114-64-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4,6-Dichloro-2-nitrophenol (CAS 609-89-2)

- Molecular Formula: C₆H₃Cl₂NO₃

- Molecular Weight : 208.00 g/mol

- Physical Properties: Melting Point: 118–120°C Density: 1.682 g/cm³ Solubility: Low water solubility; soluble in organic solvents like ethanol and ethyl acetate .

- Synthesis: Produced via chlorination of 2-nitrophenol under mild conditions (e.g., 72°C), avoiding side products like tetrachloronitrobenzene .

- Applications : Intermediate in benzoxazole synthesis (e.g., 5,7-Dichloro-2-mercaptobenzoxazole) .

2,4-Dichloro-6-nitrophenol

- Molecular Formula: C₆H₃Cl₂NO₃

- Molecular Weight : 208.00 g/mol

Monochloro-Nitrophenol Derivatives

2-Chloro-6-nitrophenol (CAS 603-86-1)

Methyl-Substituted Analogs

4-Chloro-5-methyl-2-nitrophenol (CAS 7147-89-9)

- Molecular Formula: C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Henry’s Law Constant : 3.6 × 10⁻¹ atm·m³/mol, indicating volatility in aqueous environments .

- Environmental Impact : Higher volatility compared to dichloro derivatives may influence environmental persistence .

2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)

- Molecular Formula: C₇H₆ClNO₃

- Applications: Intermediate in non-oxidative hair dyes (e.g., Mordant Brown 15) .

Comparative Data Table

Research Insights

- Synthetic Pathways: Chlorination temperature critically determines isomer distribution. For example, chlorinating 2-nitrophenol at 72°C yields 69% 4,6-dichloro-2-nitrophenol, avoiding polychlorinated byproducts .

- Hydrogen Bonding : Nitro and hydroxyl groups in these compounds form robust hydrogen-bonded networks, affecting solubility and crystallization behavior .

- Environmental Behavior: Chloro-nitrophenols exhibit varying Henry’s Law constants, influencing their partitioning between air and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.